molecular formula C21H27N3O2 B2990686 3-cyclohexyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile CAS No. 51054-44-5

3-cyclohexyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile

Cat. No.: B2990686
CAS No.: 51054-44-5
M. Wt: 353.466
InChI Key: CDFXHDABQJDUAK-UHFFFAOYSA-N
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Description

3-cyclohexyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile is a complex organic compound with a unique structure. It belongs to the class of isoquinoline derivatives and has shown potential in various scientific research applications due to its distinctive chemical properties.

Mechanism of Action

Target of Action

The primary target of this compound is the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is a protein that transports monoamines—particularly neurotransmitters such as dopamine, norepinephrine, serotonin, and histamine—from cellular cytosol into synaptic vesicles.

Mode of Action

The compound acts as an inhibitor of VMAT2 . By inhibiting VMAT2, it prevents the transport of monoamine neurotransmitters into synaptic vesicles, which subsequently reduces the release of these neurotransmitters into the synaptic cleft.

Pharmacokinetics

They are metabolized by the liver and excreted in the urine . These properties can significantly impact the compound’s bioavailability and therapeutic efficacy.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity. For instance, it is recommended to store the compound at 0-8°C to maintain its stability .

: Substituted 3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido [2,1-A]isoquinolin-2-ol compounds and methods relating thereto : (2R,3R,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido [2,1-a]isoquinolin-2-ol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and high temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can help streamline the production process, reducing the time and cost associated with the synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: : Nucleophilic substitution reactions can be performed using strong nucleophiles, such as sodium cyanide (NaCN) or potassium thiocyanate (KSCN).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound. These products can be further purified and characterized using various analytical techniques.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 3-cyclohexyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile has been studied for its potential biological activity. It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

The compound has been investigated for its medicinal properties, particularly in the treatment of neurological disorders. Its ability to modulate neurotransmitter activity has made it a subject of interest in the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol: : This compound is structurally similar but has different substituents, leading to variations in its biological activity.

  • 9,10-Dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-2,4-dione: : Another closely related compound with different functional groups, resulting in distinct chemical properties.

Uniqueness

3-cyclohexyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile stands out due to its unique cyclohexyl group, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-cyclohexyl-9,10-dimethoxy-2,4,6,7-tetrahydropyrimido[6,1-a]isoquinoline-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-25-19-10-15-8-9-23-14-24(17-6-4-3-5-7-17)13-16(12-22)21(23)18(15)11-20(19)26-2/h10-11,17H,3-9,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFXHDABQJDUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN3C2=C(CN(C3)C4CCCCC4)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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